N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide
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Overview
Description
N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide is an organic compound belonging to the class of piperidine derivatives These compounds are known for their significant pharmacological and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide can be achieved through a multistep process involving the chlorination of acetic acid, followed by the formation of a piperidine derivative. Typical reaction conditions involve:
Step 1: Chlorination of acetic acid using thionyl chloride, yielding 2-chloroacetyl chloride.
Step 2: Formation of the piperidine derivative by reacting piperidine with the chloroacetyl chloride, typically in the presence of a base such as triethylamine, to form N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-amine.
Step 3: N-Methylation of the piperidine derivative using methyl iodide or dimethyl sulfate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but optimized for large-scale production. Techniques such as continuous flow synthesis and high-yield catalytic processes are often employed to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives, which may be valuable intermediates in further synthesis.
Reduction: Reduction reactions can yield reduced forms of the compound with altered pharmacological properties.
Substitution: The chloroacetyl group can participate in substitution reactions, often using nucleophiles like amines or thiols, to create derivatives with potentially new activities.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Utilizes reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conducted in polar aprotic solvents like dimethylformamide, with bases such as sodium hydride.
Major Products Formed:
Oxidized derivatives with different functional groups.
Reduced derivatives retaining the piperidine core.
Substituted derivatives with various new functional groups enhancing the compound's applicability.
Scientific Research Applications
In Chemistry:
As a versatile intermediate in organic synthesis.
Study of reaction mechanisms involving piperidine derivatives.
In Biology:
Investigation of the compound's biological activity, including its potential as a pharmaceutical agent.
Use as a lead compound in the development of new drugs.
In Medicine:
Exploration of therapeutic potential for conditions such as pain, inflammation, or neurological disorders.
In Industry:
As a key intermediate in the synthesis of agrochemicals and other industrially important compounds.
Development of advanced materials with unique properties derived from the compound's structure.
Mechanism of Action
The mechanism by which N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide exerts its effects can involve interactions with various molecular targets such as enzymes, receptors, or ion channels. The acetamide group can participate in hydrogen bonding and other interactions, influencing the compound's binding affinity and selectivity.
Molecular Targets and Pathways Involved:
Interaction with neurotransmitter receptors, potentially modulating synaptic transmission.
Inhibition or activation of specific enzymes involved in metabolic pathways.
Binding to ion channels, affecting cellular excitability and signaling.
Comparison with Similar Compounds
Compared to other piperidine derivatives, N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide exhibits unique structural features that influence its reactivity and application potential.
Similar Compounds Include:
Piperidine itself, a simpler analog with broad applicability in organic synthesis.
N-Acetylpiperidine, lacking the chloroacetyl group but still biologically active.
N-Methylpiperidine, with similar pharmacological properties but different reactivity due to the absence of the chloroacetyl group.
The unique combination of the piperidine and acetamide groups in this compound makes it a compound of significant interest for further scientific exploration and potential therapeutic development.
Properties
IUPAC Name |
N-[1-(2-chloroacetyl)piperidin-4-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-8(14)12(2)9-3-5-13(6-4-9)10(15)7-11/h9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNCCAOYTCHKNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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